molecular formula C19H17N3O2 B2729938 N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide CAS No. 1428047-28-2

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide

Cat. No. B2729938
CAS RN: 1428047-28-2
M. Wt: 319.364
InChI Key: QXPRTKHGPKHNCR-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide, also known as CM-272, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as benzamides and has been shown to exhibit potent anti-tumor activity in preclinical studies. In

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, this compound has been shown to reduce tumor growth and metastasis, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide is that it has been extensively studied in preclinical models of cancer, making it a well-characterized compound for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in clinical settings. In addition, the drug's efficacy and safety in humans have not yet been fully evaluated, which will be an important consideration for further development.

Future Directions

There are several potential future directions for N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide research. One possibility is to further investigate the drug's mechanism of action, which may help to optimize its use in clinical settings. Another direction is to evaluate the drug's efficacy and safety in humans, which will be an important step in determining its potential as a cancer therapy. Additionally, this compound may have potential as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Finally, further research may be needed to determine the optimal dosing and administration regimen for the drug.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide involves several steps, including the reaction of 4-(4-cyano-2-methylphenoxy)benzoyl chloride with N-(1-cyano-1-methylethyl)amine in the presence of a base. The resulting product is then purified using column chromatography to yield the final compound. The synthesis of this compound has been described in detail in a number of publications, including a patent application filed by the drug's developers.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to exhibit potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has been shown to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to be effective against cancer cells that are resistant to other drugs, making it a promising candidate for further development.

properties

IUPAC Name

4-(4-cyano-2-methylphenoxy)-N-(2-cyanopropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-10-14(11-20)4-9-17(13)24-16-7-5-15(6-8-16)18(23)22-19(2,3)12-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRTKHGPKHNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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